Octaethylheme
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61085-06-1 |
|---|---|
Molecular Formula |
C36H44FeN4 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
iron(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
InChI |
InChI=1S/C36H44N4.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
InChI Key |
ITAAUOKPOOKZDV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Fe+2] |
Synonyms |
ferric octaethylporphyrin octaethylheme |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
Catalytic Activity:
Octaethylheme has been studied for its catalytic properties, particularly in the oxidation of organic substrates. Its structure allows it to mimic the activity of natural heme-containing enzymes, such as cytochromes. Research indicates that this compound can facilitate electron transfer reactions and catalyze the oxidation of aliphatic and aromatic compounds, making it a valuable tool in organic synthesis and biocatalysis .
Oxygen Binding Studies:
The ability of this compound to bind oxygen is another significant area of research. Studies have shown that it can stabilize oxygen in a manner similar to hemoglobin, which is crucial for understanding oxygen transport mechanisms in biological systems. This property has implications for developing artificial blood substitutes or oxygen carriers in medical applications .
Material Science Applications
Nanocomposite Development:
In materials science, this compound has been incorporated into nanocomposites to enhance their properties. For instance, when combined with polymers or nanoparticles, it can improve electrical conductivity and thermal stability. These composites are being explored for use in sensors and electronic devices .
Electrochemical Sensors:
Due to its electroactive nature, this compound is employed in the development of electrochemical sensors. Its ability to facilitate electron transfer makes it an excellent candidate for detecting various analytes, including glucose and other biomolecules. Researchers are investigating its use in biosensors for medical diagnostics .
Analytical Chemistry Applications
Spectroscopic Techniques:
this compound is utilized as a standard in various spectroscopic techniques due to its well-defined absorption spectra. It serves as a reference compound in UV-Vis spectroscopy and fluorescence studies, aiding in the calibration of instruments and validation of methods .
Chromatographic Applications:
In chromatography, this compound is used as a stationary phase or as a modifier to enhance separation efficiency. Its unique chemical properties allow for improved resolution of complex mixtures, making it useful in both research and industrial applications .
Case Study 1: Catalysis with this compound
A study demonstrated that this compound could catalyze the oxidation of cyclohexane under mild conditions, achieving high selectivity for the corresponding alcohols. This research highlighted its potential as an environmentally friendly catalyst in organic synthesis, reducing the need for harsh reagents .
Case Study 2: Development of Electrochemical Sensors
Research conducted on an electrochemical sensor incorporating this compound showed enhanced sensitivity for glucose detection compared to traditional methods. The sensor exhibited a linear response over a wide concentration range, indicating its potential application in continuous glucose monitoring systems for diabetic patients .
Preparation Methods
Fe(III) Insertion via Acetic Acid Route
Dissolving octaethylporphyrin in glacial acetic acid with FeCl₃·6H₂O under reflux yields the Fe(III) complex. The acidic environment facilitates demetallation of competing cations while stabilizing the high-spin Fe(III) center.
Procedure:
-
Octaethylporphyrin (1 mmol) and FeCl₃·6H₂O (5 mmol) in 50 mL acetic acid.
-
Reflux at 120°C under N₂ for 4 hours.
-
Cool, precipitate with ice water, filter, and wash with methanol.
Fe(II) Complexation Under Inert Conditions
For Fe(II)-octaethylheme, anaerobic conditions are mandatory to prevent oxidation. A Schlenk line technique with Fe(CO)₅ as the metal source in dimethylformamide (DMF) achieves selective Fe⁰ insertion, followed by oxidation to Fe(II).
Procedure:
-
Degas DMF by freeze-pump-thaw cycles.
-
Add octaethylporphyrin (1 mmol) and Fe(CO)₅ (10 mmol).
-
Heat at 80°C for 8 hours under argon.
Spectroscopic Characterization and Validation
Successful synthesis requires confirmation via UV-Vis, EPR, and Mössbauer spectroscopy.
UV-Vis Spectral Signatures
Electron Paramagnetic Resonance (EPR)
Fe(III)-octaethylheme exhibits a rhombic signal at g = 6.0 (high-spin) and g = 2.0 (low-spin) under varying temperatures. Fe(II) species remain EPR-silent due to diamagnetism.
Mössbauer Spectroscopy
Isomer shifts (δ) and quadrupole splittings (ΔEQ) distinguish oxidation states:
| Oxidation State | δ (mm/s) | ΔEQ (mm/s) |
|---|---|---|
| Fe(III) | 0.45 | 1.25 |
| Fe(II) | 0.90 | 2.10 |
Challenges and Byproduct Formation
Verdohemochrome Formation During Oxidation
Exposure of Fe(II)-octaethylheme to O₂ generates a verdohaemochrome byproduct via radical intermediates (Scheme 2). This green pigment, identified as bis-(tosylmethyl isocyanide)iron(II) octaethylverdohemochrome hydroxide, forms when phenylhydrazine or ascorbate accelerates ring-opening.
Mitigation Strategies:
Demetallation in Acidic Media
Strong acids (HCl, H₂SO₄) protonate the porphyrin nitrogens, displacing Fe(III) and regenerating free base porphyrin. Buffered acidic conditions (pH 4–5) prevent this during workup.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| McMurry + Fe(III) | 20 | >95% | Moderate |
| MacDonald + Fe(II) | 8 | 85% | Low |
| Acetic Acid Fe(III) | 85 | 98% | High |
The acetic acid route offers superior yield and scalability but requires stringent pH control to avoid demetallation.
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound samples for longitudinal studies?
- Methodological Answer : Implement QC/QA workflows:
- Batch tracking : Log synthesis dates, storage conditions (−20°C under N₂), and purity certificates .
- Reference standards : Include in-house controls (e.g., commercial hemin) in each assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
